7-(2-fluorophenyl)-1H-indole-3-carbaldehyde
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Overview
Description
7-(2-Fluorophenyl)-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, characterized by its unique structure that includes a fluorophenyl group attached to the indole ring. Indoles are known for their diverse biological activities and are widely studied in various fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-fluorophenyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Friedel-Crafts Acylation: The reaction of 2-fluorobenzene with indole-3-carboxaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired compound.
Palladium-Catalyzed Cross-Coupling: Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the fluorophenyl group to the indole ring.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-(2-Fluorophenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alkoxides are used, often in the presence of a base.
Major Products Formed:
Oxidation: 7-(2-Fluorophenyl)-1H-indole-3-carboxylic acid
Reduction: 7-(2-Fluorophenyl)-1H-indole-3-ol
Substitution: Various substituted indoles depending on the nucleophile used
Scientific Research Applications
7-(2-Fluorophenyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is studied for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-(2-Fluorophenyl)-1H-indole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
7-(2-Fluorophenyl)-1H-indole-3-carbaldehyde is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 7-(2-chlorophenyl)-1H-indole-3-carbaldehyde, 7-(2-methoxyphenyl)-1H-indole-3-carbaldehyde
Uniqueness: The presence of the fluorine atom in the phenyl group imparts unique chemical and biological properties compared to its chloro- or methoxy-substituted counterparts.
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Properties
IUPAC Name |
7-(2-fluorophenyl)-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-14-7-2-1-4-12(14)13-6-3-5-11-10(9-18)8-17-15(11)13/h1-9,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTOHJJIPAMWPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC3=C2NC=C3C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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